Product packaging for BAY1125976(Cat. No.:)

BAY1125976

Cat. No.: B1574162
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BAY1125976 is a novel, orally bioavailable, and highly selective allosteric inhibitor of the serine/threonine kinases Akt1 and Akt2, with significant potential in anticancer research . This compound potently inhibits Akt1 and Akt2 activity with IC50 values of 5.2 nM and 18 nM, respectively, at 10 μM ATP, and demonstrates notably lower potency against Akt3 (IC50 of 427 nM) . Its unique allosteric mechanism involves binding to a pocket formed by the interaction of the kinase and PH domains, which stabilizes Akt in an inactive conformation and prevents its phosphorylation and full activation . This action effectively blocks the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers . In vitro, this compound inhibits cell proliferation in a broad panel of human cancer cell lines, with particularly high activity observed in luminal breast cancer and prostate cancer cell lines that express estrogen or androgen receptors . It demonstrates robust efficacy in suppressing AKT signaling by reducing the phosphorylation of AKT itself and its key downstream effectors, including PRAS40, 4E-BP1, and S6RP . In vivo, this compound exhibits strong antitumor activity in various mouse xenograft models, including the KPL-4 breast cancer model (PIK3CA H1047R mutant), the MCF7 breast cancer model, and AKT1 E17K mutant-driven prostate cancer models, showing significant tumor growth inhibition upon oral administration . A phase I clinical trial (NCT01915576) has further evaluated this compound in patients with advanced solid tumors . Given its targeted mechanism and proven efficacy in preclinical models, this compound is a valuable tool compound for researching the PI3K/AKT pathway in cancers such as breast, prostate, and others with relevant pathway activations . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C31H44N4O2

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds and Mechanisms

The following table summarizes structural and functional distinctions between BAY1125976 and other Akt inhibitors:

Compound Target Selectivity (IC50) Mechanism Binding Energy (kcal/mol) Clinical Stage Therapeutic Applications
This compound Akt1: 5.2 nM; Akt2: 18 nM; Akt3: 427 nM Allosteric inhibitor -9.1 Phase I (completed) Cancer, thrombosis, neuroprotection
Miransertib (ARQ-092) Akt1: 2.7 nM; Akt2: 14 nM; Akt3: 8.1 nM Allosteric inhibitor -9.0 Phase I/II Proteus syndrome, solid tumors
Akti-1/2 Akt1: 58 nM; Akt2: 210 nM ATP-competitive inhibitor -8.9 Preclinical Apoptosis induction in cancer
MK-2206 Pan-Akt (IC50 ~5–65 nM) Allosteric inhibitor -7.8 Phase II Breast and pancreatic cancer
Capivasertib Pan-Akt (IC50 ~3–8 nM) ATP-competitive inhibitor -7.1 Phase III HR+/HER2- breast cancer

Selectivity and Potency

  • This compound vs. Miransertib : While both are allosteric inhibitors, Miransertib exhibits pan-Akt activity, including potent inhibition of Akt3 (IC50 = 8.1 nM), making it broader in scope but less selective than this compound .
  • This compound vs. Akti-1/2 : Akti-1/2, an ATP-competitive inhibitor, has lower potency for Akt1/2 (IC50 ~58–210 nM) and higher selectivity against Akt3 (IC50 = 2,119 nM), but its mechanism limits efficacy in high ATP environments .
  • This compound vs.

Binding Affinity and Structural Insights

Molecular dynamics simulations reveal this compound’s binding energy (-9.1 kcal/mol) surpasses ATP-competitive inhibitors like Capivasertib (-7.1 kcal/mol) but is lower than the natural compound Urs-12-en-24-oic acid (-12.8 kcal/mol) . Its allosteric binding mode avoids competition with ATP, enhancing efficacy in cellular environments with elevated ATP levels .

Preparation Methods

Ester Formation

  • Starting from 2-(3,4-dimethoxyphenyl)acetic acid, the compound is dissolved in dry dichloromethane with catalytic dimethylformamide.
  • Oxalyl chloride is added dropwise at 0 °C to convert the acid to the corresponding acid chloride.
  • Methanol is then added at 0 °C to form the methyl ester.
  • The reaction mixture is stirred at room temperature and quenched with water.

Chlorosulfonation

  • The methyl ester is treated with chlorosulfonic acid dropwise at 0 °C.
  • The reaction proceeds at room temperature for about 1 hour.
  • The mixture is quenched with water and extracted with dichloromethane.
  • The organic layer is dried and concentrated, followed by purification via silica gel chromatography to yield the sulfonyl chloride intermediate.

Sulfonamide Formation

  • The sulfonyl chloride intermediate is dissolved in tetrahydrofuran (THF).
  • Amines such as diethylamine or diisopropylamine are added dropwise at 0 °C.
  • The reaction mixture is stirred at room temperature for 1 hour.
  • Solvent and excess amine are removed under reduced pressure to obtain sulfonamide derivatives in high yields (around 99%).

Hydrazinolysis and Cyclization

  • Sulfonamide derivatives are refluxed with hydrazine hydrate (80%) for 0.5 hours.
  • The reaction mixture is extracted with dichloromethane, dried, and concentrated.
  • The resulting hydrazine-containing intermediates undergo further reaction with carbon disulfide and potassium hydroxide in ethanol, followed by reflux with hydrazine hydrate to form the triazolo-thiadiazole ring system.
  • Acidification and pH adjustment yield the final heterocyclic compound.

Purification and Characterization

  • Purification is mainly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
  • Crystallization is used to obtain solids with defined melting points.
  • Structural confirmation is done using ^1H and ^13C NMR spectroscopy, with tetramethylsilane (TMS) as an internal standard.
  • Thin-layer chromatography (TLC) with UV light and staining agents monitors reaction progress.

Summary Table of Key Synthetic Steps for this compound

Step No. Reaction Type Reagents/Conditions Product Type Yield (%) Notes
1 Esterification 2-(3,4-dimethoxyphenyl)acetic acid, oxalyl chloride, MeOH, DCM, DMF catalyst, 0 °C to RT Methyl ester intermediate ~88 Argon atmosphere, monitored by TLC
2 Chlorosulfonation Chlorosulfonic acid, 0 °C to RT, aqueous quench Sulfonyl chloride ~88 Purified by silica gel chromatography
3 Amination (Sulfonamide formation) Diethylamine or diisopropylamine, THF, 0 °C to RT Sulfonamide derivatives ~99 High yield, solvent removal by vacuum
4 Hydrazinolysis & Cyclization Hydrazine hydrate, CS2, KOH, EtOH, reflux, acidification Triazolo-thiadiazole ring system ~87-92 Final heterocyclic compound formation

Research Findings on Preparation

  • The synthetic route is robust, yielding high purity intermediates and final product.
  • The use of hydrazine hydrate and carbon disulfide is critical for successful cyclization to the triazolo-thiadiazole core.
  • The sulfonamide moiety is introduced efficiently via nucleophilic substitution of the sulfonyl chloride.
  • Reaction conditions such as temperature control (0 °C to room temperature) and inert atmosphere are essential to maximize yields and minimize side reactions.
  • The described preparation method aligns with the synthesis of related anticancer agents in the triazolo-thiadiazole family, supporting the reproducibility and scalability of the process.

Q & A

Q. What experimental models are most suitable for studying BAY1125976's mechanism of action in Akt signaling?

  • Answer : this compound's effects are best studied in in vitro models using Akt-dependent cancer cell lines (e.g., breast or prostate cancer cells expressing estrogen/androgen receptors) . For in vivo validation, humanized mouse models or CD34+ hematopoietic progenitor cells are recommended, as this compound demonstrates accelerated growth kinetics in these systems compared to controls like DMSO . Key readouts include phosphorylation levels of Akt downstream targets (e.g., GSK3β, 4E-BP1) via Western blot .

Q. How should researchers optimize this compound concentrations for dose-response studies?

  • Answer : Use a concentration range of 0–10 μM, as higher concentrations (≥5 μM) significantly reduce cell viability (OD450 measurements) . Pair dose-response assays with p-Akt protein quantification to validate target engagement. For ATP-competitive inhibition studies, test this compound at both low (10 μM) and high (2 mM) ATP concentrations to assess its IC50 variability .

Q. What biomarkers are critical for assessing this compound efficacy in preclinical studies?

  • Answer : Prioritize biomarkers linked to Akt pathway activity:
  • Primary : p-Akt (Ser473), p-PRAS40, p-S6RP .
  • Secondary : Myogenic differentiation markers (MyHC, MyoG) in muscle-related studies, as this compound modulates RACK1-mediated PI3K/AKT/mTOR signaling .
    Include AKT1 E17K mutation status in study designs, as this mutation is a common inclusion criterion in clinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's isoform selectivity (Akt1/Akt2 vs. Akt3)?

  • Answer : this compound exhibits potent inhibition of Akt1 (IC50 = 5.2 nM) and Akt2 (IC50 = 18 nM) but weak activity against Akt3 (IC50 = 427 nM) under low ATP conditions . To isolate isoform-specific effects:
  • Use isoform-selective siRNA knockdowns or knockout cell lines.
  • Perform kinase profiling assays with recombinant Akt isoforms at physiological ATP levels (2 mM) .
  • Cross-validate findings with orthogonal methods like thermal shift assays or CETSA .

Q. What experimental designs are recommended to analyze this compound's role in reactivating latent viral infections (e.g., HCMV)?

  • Answer : In latency/reactivation models (e.g., CD34+ cells infected with HCMV):
  • Track viral load via qPCR over 20 days post-infection (dpi), comparing this compound-treated vs. DMSO controls .
  • Correlate Akt phosphorylation dynamics with viral microRNA expression (e.g., miR-US25-1) to identify mechanistic links .

Q. How can researchers address conflicting results in this compound-induced myogenic differentiation studies?

  • Answer : Conflicting MyHC/MyoG expression data may arise from RACK1 epigenetic modulation. To clarify:
  • Perform DNA methylation analysis (e.g., bisulfite sequencing) on RACK1 promoters in this compound-treated vs. control cells .
  • Combine this compound with RACK1 overexpression/knockdown vectors to isolate its epigenetic effects .
  • Use single-cell RNA sequencing to resolve heterogeneity in differentiation outcomes .

Q. What statistical methods are appropriate for analyzing time-course data from this compound experiments?

  • Answer : For longitudinal data (e.g., viral load or cell proliferation over days):
  • Apply mixed-effects models to account for intra-experiment variability .
  • Use non-linear regression (e.g., sigmoidal curve fitting) for dose-response relationships .
  • Pair ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., RACK1 overexpression + this compound vs. controls) .

Methodological Pitfalls to Avoid

  • ATP Concentration Sensitivity : this compound's IC50 increases 8-fold for Akt1 (44 nM vs. 5.2 nM) under high ATP (2 mM). Always report ATP levels in kinase assays .
  • Off-Target Effects : At >10 μM, this compound may inhibit non-Akt kinases. Include broad-spectrum kinase inhibitors as controls .
  • Clinical Translation Gaps : Preclinical data using AKT1 E17K-mutant models may not fully predict clinical outcomes, as Phase I trials focused on this biomarker showed limited efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.